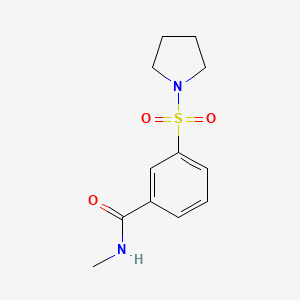

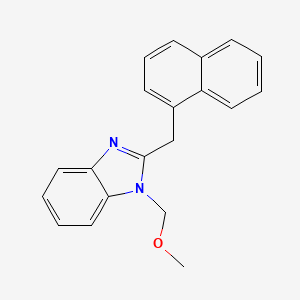

N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide”, benzamides can be synthesized through direct condensation of carboxylic acids and amines . Additionally, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings .Scientific Research Applications

Antioxidant Activity

N-methyl pyrrolidine has been investigated for its antioxidant potential. In vitro studies have demonstrated its ability to scavenge free radicals and chelate metal ions. Researchers have compared its antioxidant activity to established standards, revealing promising results . Further exploration in this area could lead to applications in food preservation, cosmetics, and health supplements.

Antibacterial Properties

In the realm of antimicrobial research, N-methyl pyrrolidine has been evaluated for its antibacterial effects. In vitro tests against gram-positive and gram-negative bacteria have shown varying degrees of activity. Understanding its mechanism of action and optimizing its efficacy could contribute to novel antibacterial agents .

Drug Development

Given its structural features, N-methyl pyrrolidine may serve as a scaffold for drug design. Researchers have explored its potential in various therapeutic areas, including cancer treatment, anti-inflammatory drugs, and analgesics. By modifying its chemical structure, scientists aim to create more potent and selective compounds .

Industrial Applications

Amides, including benzamides, find applications beyond medicine. N-methyl pyrrolidine’s stability and reactivity make it useful in industrial processes. For instance, it could be employed as a building block in the synthesis of polymers, agrochemicals, or specialty chemicals .

Organic Synthesis

Chemists utilize N-methyl pyrrolidine as a reagent in organic transformations. Its nucleophilic character allows it to participate in reactions such as nucleophilic substitution and cyclization. Researchers have employed it in the synthesis of complex molecules and natural products .

Biological Studies

Understanding the biological effects of N-methyl pyrrolidine is crucial. Researchers investigate its interactions with cellular components, receptors, and enzymes. Such studies provide insights into its potential as a pharmacological tool or probe for elucidating biological pathways .

properties

IUPAC Name |

N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLPMLBGWZMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)

![4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)

![2-methyl-8-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5829920.png)

![N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5829954.png)

![2-chloro-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5829960.png)